Cas no 63-29-6 (D-Glucuronic acid, g-lactone)

D-Glucuronic acid, g-lactone 化学的及び物理的性質
名前と識別子
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- D-Glucuronic acid, g-lactone
- (1S,2R,3R,5S)-2,3,6-trihydroxy-4,8-dioxabicyclo[3.3.0]octan-7-one
- (2R,3R,3aR,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one
- D-Glucuronic acid lactone
- D-Glucurono-6,3-lactone
- D-Glucurono-g-lactone
- Dicurone
- Glucoxy
- Glucurolactone
- Glucurone
- Glucuronicacid g-lactone
- Glucuronicacid, g-lactone, D-
- Glucurono-6,3-lactone
- Glucuronosan
- Glycurone
- Guronsan
- NSC 656
- Reulatt S.S.
- 575-64-4
- DTXSID30860472
- Glucuronic acid, gamma-lactone, L- (8CI)
- Mannurono-gamma-lactone
- 63-29-6
- 2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one
- Oprea1_876144
- .gamma.-Lactone of D-glucofuranuronic acid
- D-(+)-Glucurono-3,6-lactone
- FT-0669003
- D-Mannofuranuronic acid, 4-lactone
- NSC 25287
- 3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one (non-preferred name)
- SY005604
- SCHEMBL904307
- D-Glucurone
- Mannuronolactone
- OGLCQHRZUSEXNB-UHFFFAOYSA-N
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- MDL: MFCD01631141
- インチ: InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2+,3-,4-,5?/m1/s1
- InChIKey: OGLCQHRZUSEXNB-VGASXLIASA-N
- SMILES: [C@H]1([C@@H]2[C@@H]([C@@H](C(=O)O2)O)OC1O)O
計算された属性
- 精确分子量: 176.03200
- 同位素质量: 176.03208797g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 216
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 5
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -2.1
- トポロジー分子極性表面積: 96.2Ų
じっけんとくせい
- PSA: 96.22000
- LogP: -2.64920
D-Glucuronic acid, g-lactone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM362168-10g |
(1S,2R,3R,5S)-2,3,6-trihydroxy-4,8-dioxabicyclo[3.3.0]octan-7-one |
63-29-6 | 95%+ | 10g |
$*** | 2023-05-30 |
D-Glucuronic acid, g-lactone 関連文献
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1. The generation, stability, dissociation and ion/molecule chemistry of sulfinyl cations in the gas phaseFábio Cesar Gozzo,Ana Elisa P. M. Sorrilha,Marcos N. Eberlin J. Chem. Soc. Perkin Trans. 2 1996 587
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2. The generation, stability, dissociation and ion/molecule chemistry of sulfinyl cations in the gas phaseFábio Cesar Gozzo,Ana Elisa P. M. Sorrilha,Marcos N. Eberlin J. Chem. Soc. Perkin Trans. 2 1996 587
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Theodora A. Ilinc?,Iuliana Pasuk,Viorel C?rcu New J. Chem. 2017 41 11113
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Rupesh A. Kunkalkar,Debasish Laha,Rodney A. Fernandes Org. Biomol. Chem. 2016 14 9072
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Lu-Mei Pu,Lan Wang,Xiao-Yan Li,Yin-Xia Sun,Quan-Peng Kang,Hai-Tao Long,Wei-Bing Xu,Wen-Kui Dong RSC Adv. 2019 9 37331
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6. Tricarbonylchromium complexes of centro-polyindans. Part 2. Synthesis and structure of tricarbonylchromium mono- and bis-complexes of 4b,5,9b,10-tetrahydroindeno[2,1-a]indeneAlberto Ceccon,Alessandro Gambaro,Francesco Manoli,Alfonso Venzo,Paolo Ganis,Dietmar Kuck,Giovanni Valle J. Chem. Soc. Perkin Trans. 2 1992 1111
D-Glucuronic acid, g-lactoneに関する追加情報
Recent Advances in the Study of D-Glucuronic acid, γ-lactone (CAS 63-29-6): Applications and Mechanisms
D-Glucuronic acid, γ-lactone (CAS 63-29-6), a cyclic form of glucuronic acid, has garnered significant attention in recent years due to its versatile applications in pharmaceutical, biochemical, and industrial fields. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including glycosaminoglycans, detoxification agents, and drug conjugates. Recent studies have further elucidated its role in metabolic pathways, particularly in the detoxification of xenobiotics and the modulation of cellular signaling. This research brief aims to summarize the latest findings on D-Glucuronic acid, γ-lactone, focusing on its synthesis, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of D-Glucuronic acid, γ-lactone is its application in drug delivery systems. Researchers have developed novel glucuronide prodrugs that leverage the compound's ability to enhance solubility and bioavailability of hydrophobic drugs. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of D-Glucuronic acid, γ-lactone-conjugated anticancer agents in targeting tumor cells with reduced systemic toxicity. The study highlighted the compound's role in facilitating selective drug release via enzymatic cleavage by β-glucuronidase, which is often overexpressed in tumor microenvironments.
In addition to its pharmaceutical applications, recent research has explored the enzymatic synthesis of D-Glucuronic acid, γ-lactone using microbial systems. A 2024 paper in Biotechnology and Bioengineering reported the optimization of E. coli strains for high-yield production of the compound through metabolic engineering. This approach not only improves the cost-efficiency of large-scale production but also aligns with the growing demand for sustainable biomanufacturing processes. The study identified key enzymes, such as UDP-glucose dehydrogenase and glucuronolactone reductase, as critical targets for further optimization.
Another emerging area of interest is the anti-inflammatory and antioxidant properties of D-Glucuronic acid, γ-lactone. A 2023 study in Free Radical Biology and Medicine revealed that the compound exhibits potent reactive oxygen species (ROS)-scavenging activity, making it a potential candidate for treating oxidative stress-related diseases. The research team observed that D-Glucuronic acid, γ-lactone significantly reduced ROS levels in human endothelial cells, thereby mitigating inflammation and cellular damage. These findings open new avenues for its use in neurodegenerative and cardiovascular therapies.
Despite these promising developments, challenges remain in the clinical translation of D-Glucuronic acid, γ-lactone-based therapies. Issues such as stability, pharmacokinetics, and off-target effects require further investigation. Recent efforts have focused on structural modifications to enhance the compound's metabolic stability and target specificity. For example, a 2024 study in ACS Chemical Biology introduced fluorinated analogs of D-Glucuronic acid, γ-lactone, which demonstrated improved resistance to enzymatic degradation and enhanced tissue penetration.
In conclusion, D-Glucuronic acid, γ-lactone (CAS 63-29-6) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its diverse applications, ranging from drug delivery to antioxidant therapy, underscore its potential as a multifunctional agent. Future research should prioritize the optimization of synthesis methods, the exploration of novel derivatives, and the validation of therapeutic efficacy in preclinical models. As the field advances, D-Glucuronic acid, γ-lactone is poised to play a pivotal role in the development of next-generation therapeutics.
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